1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide
Description
This compound features an azetidine-3-carboxamide core substituted with a 3,4-difluorobenzoyl group at the 1-position and a 2-(trifluoromethyl)phenyl moiety at the carboxamide nitrogen. Its molecular formula is C19H15F5N2O2 (calculated based on structural analogs in ). The trifluoromethyl and difluorobenzoyl groups enhance lipophilicity and metabolic stability, making it a candidate for pesticidal or therapeutic applications .
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F5N2O2/c19-13-6-5-10(7-14(13)20)17(27)25-8-11(9-25)16(26)24-15-4-2-1-3-12(15)18(21,22)23/h1-7,11H,8-9H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGKEQLQEPAAKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization with the difluorobenzoyl and trifluoromethylphenyl groups. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions are often used to introduce the difluorobenzoyl group onto the azetidine ring.
Coupling reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, are employed to attach the trifluoromethylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs in Pesticide Chemistry
N-[2-(4-Chlorophenyl)ethyl]-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide (CAS 1334370-90-9)
- Key Differences : Replaces the 2-(trifluoromethyl)phenyl group with a 4-chlorophenethyl chain.
- Impact : The chlorophenyl group may reduce steric hindrance but decrease lipophilicity compared to trifluoromethyl. This analog’s pesticidal activity (if any) likely differs in target specificity .
Fluazuron (1-[4-Chloro-3-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]-3-(2,6-difluorobenzoyl)urea)
- Key Differences : Utilizes a urea backbone instead of azetidine and incorporates chloropyridyloxy and difluorobenzoyl groups.
- Impact : As a benzoylurea insect growth regulator, fluazuron’s mode of action involves chitin synthesis inhibition. The azetidine core in the target compound may offer conformational rigidity, enhancing binding to similar targets .
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Key Differences : Benzamide scaffold with a methoxyisopropylphenyl group.
- Impact: Flutolanil’s fungicidal activity relies on succinate dehydrogenase inhibition.
Therapeutic Analogs in Receptor Modulation
HC067047 (2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide)
- Key Differences : Pyrrole core with morpholinylpropyl and trifluoromethylphenyl groups.
- Impact : HC067047 targets TRPV4 ion channels. The target compound’s azetidine may confer distinct pharmacokinetic profiles, such as reduced off-target effects .
AMG 517 (N-{4-[6-(4-Trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide)
Key Research Findings
Fluorine Impact : The 3,4-difluorobenzoyl group enhances electron-withdrawing effects, stabilizing interactions with hydrophobic pockets in enzymes or receptors. This contrasts with flutolanil’s single trifluoromethyl group, which may offer less directional polarity .
Trifluoromethyl Phenyl Specificity : The 2-(trifluoromethyl)phenyl group likely contributes to steric and electronic complementarity in pesticidal targets, as seen in fluazuron’s pyridyloxy moiety .
Biological Activity
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide is a synthetic organic compound notable for its unique chemical structure, which includes difluorobenzoyl and trifluoromethyl groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the following molecular formula:
The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The difluorobenzoyl group may enhance binding affinity to target proteins, while the trifluoromethyl group contributes to the compound's overall stability and solubility in biological systems.
Potential Targets:
- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptors : It could act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
Anticancer Activity
Preliminary studies indicate that compounds with difluorobenzoyl moieties can exhibit anticancer activity by inducing apoptosis in cancer cells. The exact mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins.
Case Studies
-
Study on Structural Analogues :
A comparative study involving structurally related compounds showed that those containing trifluoromethyl groups had enhanced potency against cancer cell lines. The study utilized various assays to assess cell viability and apoptosis induction. -
In Vivo Studies :
In vivo studies using murine models have indicated that compounds similar to this compound can significantly reduce tumor growth when administered at specific dosages.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar analogs:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3,4-difluorobenzoyl)-N-phenylazetidine-3-carboxamide | Lacks trifluoromethyl group | Lower potency |
| 1-(3,4-difluorobenzoyl)-N-[2-(methyl)phenyl]azetidine-3-carboxamide | Contains methyl instead of trifluoromethyl | Variable activity |
The presence of both difluorobenzoyl and trifluoromethyl groups in the target compound enhances its biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
